molecular formula C20H16ClN3O4 B2422433 N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-12-2

N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2422433
M. Wt: 397.82
InChI Key: NCNWOENJVBAYKI-UHFFFAOYSA-N
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Description

The compound “N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and two phenyl rings, which are basic aromatic rings with carbon atoms . One of the phenyl rings has a nitro group (-NO2) and a chlorine atom (Cl) attached to it, and the other has a methyl group (-CH3) attached to it .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyridine ring attached to two phenyl rings. The positions of the various groups (nitro, chlorine, and methyl) on the phenyl rings can influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s reacted. The nitro group could potentially be reduced to an amino group, and the chlorine atom could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group, chlorine atom, and methyl group could influence properties like its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and related compounds have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Compounds in this category, including N-[3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide, showed significant activity in the elevated plus maze test and passive avoidance test in mice, indicating their potential as CNS active agents (Thomas et al., 2016).

Chemical Properties and Reactions

  • Research into the chemical reactions of similar compounds, such as the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, has led to the production of various pyridine derivatives. These include methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, contributing to the understanding of the chemical behavior of these compounds (O'callaghan et al., 1999).

Antitubercular Activity

  • Derivatives of 1,4-dihydropyridine, such as those containing the 4-(5)-chloro-2-methyl-5 (4)-imidazolyl moiety, have been investigated for their antitubercular activity. These studies demonstrate the potential of dihydropyridine compounds in inhibiting the growth of Mycobacterium tuberculosis, highlighting their medicinal significance in treating tuberculosis (Iman et al., 2015).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-4-2-5-14(10-13)12-23-9-3-6-16(20(23)26)19(25)22-15-7-8-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNWOENJVBAYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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